molecular formula C18H19N3O6S B3468244 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3468244
M. Wt: 405.4 g/mol
InChI Key: JOHSDJCPNUVHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a nitrobenzenesulfonyl group

Preparation Methods

The synthesis of 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the methoxybenzoyl group: This step often involves acylation reactions using 3-methoxybenzoic acid or its derivatives.

    Introduction of the nitrobenzenesulfonyl group: This can be done through sulfonylation reactions using 4-nitrobenzenesulfonyl chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and nitrobenzenesulfonyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE include:

    1-(3-METHOXYBENZOYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE: This compound has a chloro group instead of a nitro group, which can affect its reactivity and biological activity.

    1-(3-METHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-16-4-2-3-14(13-16)18(22)19-9-11-20(12-10-19)28(25,26)17-7-5-15(6-8-17)21(23)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHSDJCPNUVHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(3-METHOXYBENZOYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.